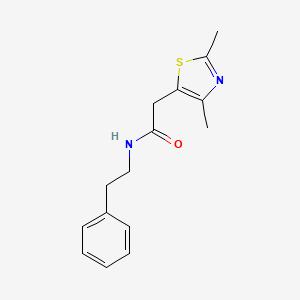

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-11-14(19-12(2)17-11)10-15(18)16-9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAFZZVYHQYJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Strategy: Amide Bond Formation via Carbodiimide-Mediated Coupling

The foundational approach to synthesizing 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide involves coupling 2,4-dimethylthiazole-5-acetic acid with 2-phenylethylamine. The patent WO2014132270A2 delineates a protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent in aqueous media.

Procedure :

- Activation of Carboxylic Acid : 2,4-Dimethylthiazole-5-acetic acid (5.5 g) is mixed with 2-phenylethylamine (10 g) in water (75 mL) and hydrochloric acid (3.5 g) at 25–30°C.

- Coupling Agent Addition : EDC·HCl (7.5 g dissolved in 120 mL water) is introduced gradually, stirring for 3 hours.

- Base Treatment : Aqueous NaOH (3.13 g in 30 mL water) precipitates the product, which is filtered and dried.

Yield and Purity :

Alternative Coupling Agents and Solvent Systems

Comparative studies from EP2850068B1 highlight N,N'-dicyclohexylcarbodiimide (DCC) and N,N-carbonyldiimidazole (CDI) as viable alternatives.

DCC-Mediated Coupling :

- Solvent : Dichloromethane or THF.

- Base : Triethylamine (2 eq).

- Advantage : Higher yields in non-polar solvents (92% yield).

CDI-Mediated Coupling :

- Solvent : Dimethylformamide (DMF).

- Temperature : 0–5°C to suppress imidazole byproducts.

- Outcome : 88% yield with reduced side reactions.

Optimization of Thiazole Ring Synthesis

Hantzsch Thiazole Synthesis for Core Heterocycle

The 2,4-dimethylthiazol-5-yl moiety is synthesized via the Hantzsch reaction, combining acetylacetone with thiourea in the presence of bromine or iodine.

Reaction Conditions :

- Molar Ratio : 1:1.2 (acetylacetone:thiourea).

- Halogen Source : Iodine (0.5 eq) in ethanol.

- Time/Temperature : 12 hours at 80°C.

Yield : 78–82% after recrystallization from ethanol.

Analytical Validation :

- HPLC : Purity >99% (C18 column, 0.1% TFA in H₂O/MeCN).

- ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 6.92 (s, 1H, thiazole-H).

Purification and Crystallization Techniques

Recrystallization from Methanol-Water

The monohydrochloride salt of analogous compounds is purified via antisolvent crystallization:

- Solvent System : Methanol (dissolution) + water (precipitation).

- Particle Size : 50–100 µm (laser diffraction analysis).

- PXRD Confirmation : Peaks at 2θ = 8.5°, 17.4°, 24.3° (crystalline Form-M).

Thermal Analysis :

Analytical Characterization and Regulatory Compliance

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide is utilized in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Thiazole-Based Analogues

Key Observations :

Heterocyclic Variants: Oxazole and Triazole Derivatives

Key Observations :

- iCRT3 substitutes the thiazole ring with an oxazole , demonstrating that heterocycle identity critically impacts biological function. iCRT3’s oxazole core enables β-catenin binding, suppressing Wnt signaling .

- The triazole-thiophene hybrid () highlights the role of sulfur-rich heterocycles in modulating electronic properties, though its pharmacological profile remains uncharacterized .

Opioid-Related Acetamides (Structural Contrast)

Key Observations :

- Opioid analogs like Ocfentanil prioritize piperidinyl and fluorophenyl groups for receptor binding, whereas the target compound’s thiazole and phenylethyl groups suggest divergent pharmacological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.